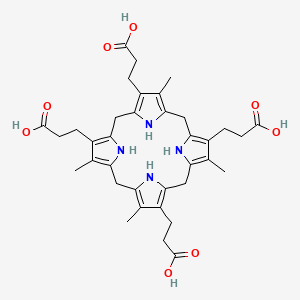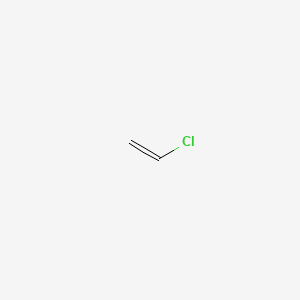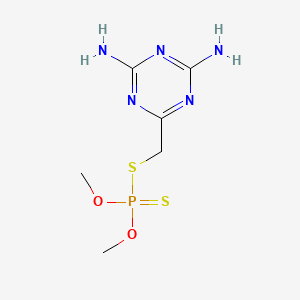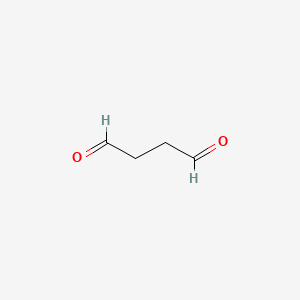
Chloro chlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro chlorite is a dichlorine dioxide.
Wissenschaftliche Forschungsanwendungen
Chlorite Removal and Water Treatment
- Chlorite Removal with Granular Activated Carbon : Sorlini and Collivignarelli (2005) explored the use of granular activated carbon (GAC) for chlorite removal in water treatment. They found that GAC can effectively remove chlorite, especially when combined with a chemical regeneration process (Sorlini & Collivignarelli, 2005).
Chlorite in Disinfection Processes
- Formation of Disinfection Byproducts : Yang, Guo, and Lee (2013) studied the formation of disinfection byproducts when using chlorine dioxide in water treatment. Their research showed that chlorine dioxide preoxidation can control certain byproducts like trihalomethanes and haloacetic acids, but the formation of chlorite is a concern (Yang, Guo, & Lee, 2013).
Geological Applications of Chlorite
- Chlorite Geothermometry : A review by De Caritat, Hutcheon, and Walshe (1993) highlighted the use of chlorite minerals in determining paleotemperatures in geological studies. They emphasized the need to use chlorite geothermometry cautiously and in combination with other methods (De Caritat, Hutcheon, & Walshe, 1993).
- Chlorite in Geothermal Systems : Cathelineau and Nieva (1985) investigated the formation temperatures of chlorite in the Los Azufres geothermal system in Mexico. Their study provided insights into the temperature-dependent variations in chlorite composition (Cathelineau & Nieva, 1985).
Chlorite Analysis Methods
- Spectrophotometric Method for Chlorite Standardization : Philippi et al. (2007) developed an alternative spectrophotometric method for standardizing aqueous chlorite solutions. This method is simpler and faster than traditional iodometric titration (Philippi et al., 2007).
Environmental Impact and Remediation
Chlorite Dismutases in Bioremediation : Hofbauer et al. (2014) discussed the role of chlorite dismutases in bioremediation. These enzymes are crucial for degrading chlorite into harmless chloride and molecular oxygen, highlighting their potential in environmental applications (Hofbauer et al., 2014).
Chlorite Removal by Ferrous Salts : Katz and Narkis (2001) investigated the removal of chlorite and chlorate ions, by-products of chlorine dioxide disinfection, using ferrous ions. They concluded that this method could be part of ClO2 disinfection to ensure safe drinking water (Katz & Narkis, 2001).
Eigenschaften
Produktname |
Chloro chlorite |
|---|---|
Molekularformel |
Cl2O2 |
Molekulargewicht |
102.9 g/mol |
IUPAC-Name |
chloro chlorite |
InChI |
InChI=1S/Cl2O2/c1-4-2-3 |
InChI-Schlüssel |
JFBJUMZWZDHTIF-UHFFFAOYSA-N |
SMILES |
O=ClOCl |
Kanonische SMILES |
O=ClOCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)


![4-[2-(Dipropylamino)ethyl]benzene-1,2-diol](/img/structure/B1195049.png)






